molecular formula C4H8BrF B1330374 1-Bromo-2-fluorobutane CAS No. 1871-73-4

1-Bromo-2-fluorobutane

Cat. No.: B1330374
CAS No.: 1871-73-4
M. Wt: 155.01 g/mol
InChI Key: BMJVYLYFMNOKCF-UHFFFAOYSA-N
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Description

1-Bromo-2-fluorobutane is an organohalogen compound with the molecular formula C4H8BrF. It is a colorless liquid that is used in various chemical syntheses due to its unique reactivity. The compound is characterized by the presence of both bromine and fluorine atoms attached to a butane backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorobutane can be synthesized through several methods:

    Halogen Exchange Reaction: One common method involves the reaction of 1-bromo-2-butanol with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a fluorine atom.

    Direct Halogenation: Another method involves the direct halogenation of 2-fluorobutane with bromine in the presence of a radical initiator. This reaction requires careful control of temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the halogen exchange reaction due to its higher yield and selectivity. The process is typically carried out in large reactors with precise control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

1-Bromo-2-fluorobutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN2): This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. The major products formed are 2-fluorobutane derivatives.

    Elimination (E2): Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Typical bases used include potassium tert-butoxide and sodium ethoxide.

    Reduction: The compound can be reduced to 2-fluorobutane using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-Bromo-2-fluorobutane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

    Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluorobutane in chemical reactions primarily involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The presence of the fluorine atom stabilizes the carbocation through inductive effects, facilitating the reaction. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from the β-carbon.

Comparison with Similar Compounds

1-Bromo-2-fluorobutane can be compared with other similar compounds such as:

    1-Bromo-2-chlorobutane: Similar in structure but with a chlorine atom instead of fluorine. It exhibits different reactivity due to the differing electronegativities of chlorine and fluorine.

    1-Bromo-2-iodobutane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in nucleophilic substitution reactions.

    1-Bromo-2-methylbutane: A branched isomer with a methyl group, which affects its steric properties and reactivity.

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-bromo-2-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrF/c1-2-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJVYLYFMNOKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940179
Record name 1-Bromo-2-fluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-73-4
Record name Butane, 1-bromo-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-fluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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